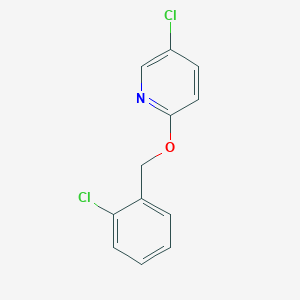
N-(2,6-dichlorobenzyl)-N-(4-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dichlorobenzyl)-N-(4-methoxybenzyl)amine, commonly known as DCB-MBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzylamines and has been synthesized using different methods.
Scientific Research Applications
DCB-MBO has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental sciences. In medicine, DCB-MBO has been found to have anticancer, antifungal, and antibacterial properties. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of plant pathogens. In environmental sciences, it has been studied for its potential to degrade environmental pollutants.
Mechanism of Action
The mechanism of action of DCB-MBO is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes such as cytochrome P450 and acetylcholinesterase. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DCB-MBO has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various cancer cell lines such as breast, lung, and colon cancer cells. It has also been found to inhibit the growth of fungal and bacterial pathogens. In vivo studies have shown that it has a low toxicity profile and does not cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
DCB-MBO has several advantages for lab experiments. It is easily synthesized and has a high purity level. It is also stable under various conditions and can be stored for a long time. However, one of the limitations is that it is not readily available commercially and needs to be synthesized in the lab.
Future Directions
There are several future directions for the research on DCB-MBO. One of the potential applications is in the development of new anticancer drugs. Further studies are needed to understand the mechanism of action and to optimize the structure of DCB-MBO for better efficacy. It can also be used in combination with other drugs to enhance the therapeutic effect. Future studies can also focus on the environmental applications of DCB-MBO, such as its potential to degrade environmental pollutants.
Conclusion:
In conclusion, DCB-MBO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been found to have anticancer, antifungal, and antibacterial properties. The mechanism of action of DCB-MBO is not fully understood, but it has been suggested to work by inhibiting the activity of enzymes and inducing apoptosis in cancer cells. It has several advantages for lab experiments, but one of the limitations is that it is not readily available commercially. There are several future directions for the research on DCB-MBO, including the development of new anticancer drugs and its potential environmental applications.
Synthesis Methods
DCB-MBO can be synthesized using various methods. One of the most common methods involves the reaction of 2,6-dichlorobenzyl chloride with 4-methoxybenzylamine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields DCB-MBO as a white solid.
properties
Molecular Formula |
C15H15Cl2NO |
|---|---|
Molecular Weight |
296.2 g/mol |
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C15H15Cl2NO/c1-19-12-7-5-11(6-8-12)9-18-10-13-14(16)3-2-4-15(13)17/h2-8,18H,9-10H2,1H3 |
InChI Key |
FPDMITKWZXZMOF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)



![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275717.png)
![Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275719.png)


![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)


![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275731.png)